molecular formula C19H17ClN6O2 B2540535 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1210032-11-3

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2540535
CAS No.: 1210032-11-3
M. Wt: 396.84
InChI Key: LUMIGAKWGGFPOM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a recognized potent and ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This inhibitor demonstrates high selectivity for PIM-1, PIM-2, and PIM-3 isoforms over a broad panel of other kinases, making it a valuable pharmacological tool for dissecting the complex signaling pathways in oncogenesis. The core pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in kinase inhibitor design, mimicking the purine ring of ATP . Its primary research application lies in the investigation of tumorigenesis and the evaluation of PIM kinase as a therapeutic target, particularly in studies focusing on hematologic cancers like multiple myeloma and acute myeloid leukemia, as well as prostate cancer . By effectively blocking PIM kinase activity, this compound facilitates the study of downstream effects on oncogenic drivers such as c-MYC stabilization and Bad-mediated apoptosis, providing critical insights for preclinical cancer research and drug discovery efforts.

Properties

IUPAC Name

2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMIGAKWGGFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Pyrazolo[3,4-d]pyrimidine Formation: DMF outperforms ethanol or acetonitrile in cyclocondensation due to superior solvation of intermediates.
  • SNAr Reactions: Ethanol provides optimal polarity for nucleophilic displacement without furan ring degradation.
  • Alkylation Steps: Acetone:chloroform mixtures (1:1) enhance solubility of alkyl halides, minimizing side reactions.

Catalytic and Stoichiometric Considerations

  • Triethylamine: Essential for scavenging HCl during amide coupling, preventing protonation of the amine nucleophile.
  • Excess Alkyl Halides: 1.1–1.2 equiv of 1,2-dibromoethane ensures mono-alkylation, confirmed by TLC monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation, forming furanoquinones under suitable conditions.

  • Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.

  • Substitution: : Halogen substituents (such as chlorine) can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in suitable solvents.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

  • Oxidation: : Furanoquinones.

  • Reduction: : Amines from nitro derivatives.

  • Substitution: : Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. The presence of chlorine and furan groups enhances the binding affinity to these targets, potentially leading to improved therapeutic efficacy against various cancer types, including prostate and breast cancers .

Tissue-selective Androgen Receptor Modulation

The compound's structure positions it as a potential candidate for development as a tissue-selective androgen receptor modulator (SARM). SARMs are particularly useful in treating conditions such as prostate cancer by selectively inhibiting androgen receptor activity without the side effects associated with traditional androgen therapies. The design of this compound aims to enhance selectivity and reduce systemic side effects, making it a promising therapeutic agent .

Case Studies

  • Anticancer Activity Assessment : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. The findings indicated that modifications in the structure could lead to enhanced selectivity and potency against cancer cells. The specific compound demonstrated promising results in preliminary assays, warranting further investigation into its anticancer mechanisms.
  • Antimicrobial Evaluation : In vitro studies assessed the efficacy of structurally related compounds against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may also have similar properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : Can interact with specific proteins, enzymes, or receptors, modulating their activity.

  • Pathways Involved: : May affect signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key differences among pyrazolo[3,4-d]pyrimidine derivatives lie in their substituents and linker regions, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name (Example) Core Substituents Linker/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 4-((Furan-2-ylmethyl)amino) Ethyl-linked 2-chlorobenzamide ~443.87* Furan enhances lipophilicity; chloro group may improve binding
Example 41 3-(Methylthio) Chromen-4-one with fluoro substituents ~589.1 Fluorinated aromatic rings increase electron-withdrawing effects; chromenone core alters solubility
Example 53 4-Amino, 2-fluoro Isopropylbenzamide ~589.1 Sulfonamide group improves solubility; fluorination enhances metabolic stability
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl) 4-Chlorobenzyl Methoxyethylamine ~373.83 Methoxyethyl increases hydrophilicity; chlorophenyl aids π-π stacking
1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl) Dual chloro substituents Pyridinylmethylamine ~399.28 Pyridine moiety introduces basicity; dual chlorines may affect toxicity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Diversity: The target compound’s furan-2-ylmethyl amino group distinguishes it from fluorinated (e.g., Example 41 ) or chlorinated (e.g., ) analogues. Furan’s electron-rich nature may facilitate interactions with aromatic residues in biological targets.
  • Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility, whereas rigid linkers (e.g., chromenone in Example 41 ) could restrict binding modes.
  • Solubility and Bioavailability : Compounds with polar groups (e.g., methoxyethyl in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., furan or chlorobenzamide) may improve membrane permeability .

Physicochemical and Pharmacological Properties

  • Melting Points: Analogues like Example 41 (MP: 102–105°C ) and Example 53 (MP: 175–178°C ) suggest that bulky substituents (e.g., chromenone) increase melting points. The target compound’s MP is unreported but likely influenced by its flexible ethyl linker.
  • Molecular Weight : The target compound (~443.87 g/mol) falls within the range of bioactive pyrazolo[3,4-d]pyrimidines (373–589 g/mol), adhering to Lipinski’s rule for drug-likeness .
  • Biological Activity : While direct data for the target compound is absent, pyrazolo[3,4-d]pyrimidines generally exhibit antitumor and kinase-inhibitory effects . Fluorinated derivatives (e.g., Example 41 ) may show enhanced potency due to increased electronegativity.

Biological Activity

The compound 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClN4O2
  • Molecular Weight : 348.81 g/mol

The presence of the furan and pyrazolo[3,4-d]pyrimidine moieties suggests significant potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring enhances binding affinity through π-π interactions, while the chloroacetamide group may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in target proteins .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds bearing the pyrazolo[3,4-d]pyrimidine structure have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
2-chloro-N-(2-(4-(furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideMCF7TBD
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideSF-2683.79
Oxime-linked pyrazole derivativesHCT1160.39

The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation and survival, potentially through modulation of kinase activity or interaction with histone demethylases .

Anti-inflammatory and Analgesic Properties

Compounds with similar structural features have also been reported to exhibit anti-inflammatory and analgesic activities. The pyrazole moiety is known for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that our compound may possess similar anti-inflammatory properties.

Case Studies

  • In Vitro Studies : A study investigating the effects of similar pyrazole derivatives on cancer cells indicated that modifications at the furan and benzamide positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.28 µM to 48 µM across different derivatives) .
  • Mechanistic Insights : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating a possible mechanism for the observed anticancer effects of our compound .

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